6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that combines pyrazole and thiazolopyrimidine moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with various electrophilic and nucleophilic reagents . The reaction conditions often include refluxing in ethanol or other solvents, and the use of catalysts such as acetic anhydride and sodium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Industry: Used in the development of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in biological pathways, leading to its antimicrobial, antitumor, and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its antitumor activity.
Thiazolo[3,2-a]pyridine: Studied for its antimicrobial and antitumor properties.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer.
Uniqueness
6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combined pyrazole and thiazolopyrimidine structure, which imparts a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(1H-pyrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c14-8-6(7-1-2-11-12-7)5-10-9-13(8)3-4-15-9/h1-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSCQISJJLFKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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